benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid
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Overview
Description
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with nitrous acid to form a diazonium salt, which then undergoes cyclization with a suitable reagent to form the oxadiazole ring. The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the naphthalene derivative is treated with sulfur trioxide or oleum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or other reduced derivatives .
Scientific Research Applications
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells may be due to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The compound’s fluorescent properties are attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Naphth[1,2-d]imidazoles: These compounds also feature a naphthalene ring fused with a heterocyclic ring and have shown promising biological activities.
Naphth[2,1-d]oxazoles: Similar in structure but with an oxazole ring instead of an oxadiazole ring, these compounds are used in various chemical and biological applications.
Uniqueness
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is unique due to the presence of the oxadiazole ring and the sulfonic acid group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and solubility characteristics .
Properties
CAS No. |
117-70-4 |
---|---|
Molecular Formula |
C10H6N2O4S |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H6N2O4S/c13-17(14,15)9-5-8-10(16-12-11-8)7-4-2-1-3-6(7)9/h1-5H,(H,13,14,15) |
InChI Key |
OIDKWKZBMQUGNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O |
117-70-4 | |
Synonyms |
naphth[2,1-d]-1,2,3-oxadiazole-5-sulphonic acid |
Origin of Product |
United States |
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